TSQ

描述

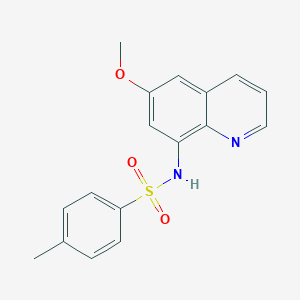

TSQ, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

TSQ, also known as N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide, is a complex organic compound

Biochemical Pathways

It belongs to the class of organic compounds known as p-toluenesulfonamides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group. The downstream effects of these pathways are yet to be fully understood.

生化分析

Biochemical Properties

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with metal ions, particularly zinc, which allows it to be used as a fluorescent probe for detecting zinc ions in biological samples . The interaction between N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide and zinc ions is highly specific, making it an excellent tool for studying zinc-related biochemical processes.

Cellular Effects

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with zinc ions and other biomolecules . The compound’s ability to bind with zinc ions can modulate the activity of zinc-dependent enzymes and proteins, thereby influencing cellular functions. Additionally, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide has been used to study the effects of zinc ion fluctuations on cellular processes, providing insights into the role of zinc in cell biology.

Molecular Mechanism

The molecular mechanism of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide involves its binding interactions with biomolecules, particularly zinc ions. The compound forms a complex with zinc ions, which can then interact with zinc-dependent enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the binding of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide to zinc ions can influence gene expression by modulating the activity of zinc-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can be affected by prolonged exposure to light and air . Long-term studies have shown that N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can have sustained effects on cellular functions, particularly in studies involving zinc ion homeostasis.

Dosage Effects in Animal Models

The effects of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively modulate zinc-dependent processes . At high doses, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can exhibit toxic effects, including disruptions in zinc ion homeostasis and adverse effects on cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is involved in metabolic pathways related to zinc ion homeostasis. The compound interacts with enzymes and cofactors involved in zinc metabolism, influencing metabolic flux and metabolite levels . By modulating the activity of zinc-dependent enzymes, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide can impact various metabolic processes, providing valuable insights into the role of zinc in cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to bind with zinc ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments. This targeted distribution allows N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide to effectively modulate zinc-dependent processes in different cellular contexts.

Subcellular Localization

The subcellular localization of N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide is influenced by its interactions with targeting signals and post-translational modifications . The compound is often localized in zinc-rich compartments, such as the nucleus and mitochondria, where it can modulate the activity of zinc-dependent enzymes and proteins. This specific localization enhances the compound’s ability to influence cellular functions and provides valuable insights into the role of zinc in subcellular processes.

生物活性

TSQ (Thiazole Orange) is a fluorescent compound predominantly used as a zinc (Zn²⁺) sensor in biological research. Its unique properties allow it to interact with zinc ions, making it invaluable in studying cellular zinc dynamics and related biological processes. This article delves into the biological activities of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Fluorescence Properties

this compound exhibits fluorescence that is sensitive to the presence of Zn²⁺ ions. When bound to zinc, this compound forms a complex that alters its emission characteristics, allowing for the visualization and quantification of intracellular zinc levels. The fluorescence emission maximum shifts from 490 nm (in the presence of Zn²⁺) to approximately 470 nm when zinc is released from the complex, indicating a dynamic interaction between this compound and cellular components .

Cellular Zinc Dynamics

Zinc is an essential trace element involved in numerous biological functions, including enzyme activity, structural roles in proteins, and cellular signaling. This compound's ability to monitor zinc levels provides insights into its role in processes such as apoptosis and oxidative stress. Studies have shown that this compound can effectively label zinc-rich proteins, facilitating the understanding of zinc's role in cellular metabolism and signaling pathways .

Anti-Inflammatory Properties

Recent studies have demonstrated that this compound possesses anti-inflammatory effects by modulating gut microbiota. In animal models subjected to high-fat diets, this compound administration resulted in reduced body weight gain and improved metabolic profiles. Specifically, this compound inhibited inflammatory Proteobacteria while promoting beneficial bacterial populations, suggesting a mechanism through which it alleviates inflammation and metabolic disorders .

Glucose Metabolism

This compound has been shown to improve glucose tolerance and insulin sensitivity in diet-induced obese rats. Administration of this compound significantly reduced fasting serum glucose and insulin levels, alongside improvements in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index. These findings indicate that this compound may be beneficial for managing conditions related to insulin resistance and metabolic syndrome .

Study 1: Effects on Obesity-Induced Inflammation

A study conducted on rats fed a high-fat diet revealed that this compound supplementation led to significant reductions in body weight gain and visceral fat accumulation compared to control groups. The study reported a final body weight of 150.10 g for the this compound group versus 275.83 g for the high-fat diet group after 11 weeks of intervention .

| Group | Final Body Weight (g) | Body Weight Gain (g) |

|---|---|---|

| Normal Control | 150.10 ± 20.88 | - |

| High-Fat Diet | 275.83 ± 25.87 | +125.73 |

| This compound Supplemented | Significantly lower | - |

Study 2: Impact on Glucose Tolerance

In another experiment assessing glucose tolerance, rats treated with this compound exhibited significantly lower blood glucose levels during oral glucose tolerance tests (OGTT). The area under the curve (AUC) for blood glucose was markedly decreased in the this compound group compared to those receiving only a high-fat diet .

| Treatment Group | Blood Glucose AUC |

|---|---|

| High-Fat Diet | Higher |

| This compound Supplemented | Significantly lower |

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Concentrations up to 300 μM did not compromise cell viability after short-term exposure (1 hour), indicating a favorable safety margin for biological applications .

科学研究应用

Pharmaceutical Analysis

TSQ mass spectrometers are extensively used in pharmaceutical research for drug development and metabolite analysis. They enable:

- Quantitative Analysis : High sensitivity allows for the detection of trace levels of drugs and metabolites in biological samples.

- Metabolomics : The ability to identify unknown compounds is crucial for understanding drug metabolism and pharmacokinetics .

Case Study : A study utilizing the this compound Quantis™ demonstrated its capability to analyze multiple transitions per second, significantly enhancing throughput in drug discovery processes .

Environmental Testing

The this compound series is instrumental in environmental monitoring, particularly for detecting contaminants in water and soil samples. Key features include:

- Trace Detection : The instruments can detect low concentrations of pollutants, aiding compliance with environmental regulations.

- Robustness : They can handle complex matrices without extensive sample preparation .

Case Study : In a study monitoring organic contaminants in volcanic aquifers, this compound technology was employed to screen a large number of compounds effectively, showcasing its utility in environmental assessments .

Clinical Research and Forensic Toxicology

In clinical settings, this compound mass spectrometers are used for:

- Toxicology Testing : They provide reliable quantitation of drugs and their metabolites in biological fluids, essential for forensic investigations.

- Biotherapeutic Monitoring : Enhanced workflows have been developed to streamline sample preparation and improve throughput for biotherapeutics .

Case Study : The this compound Altis™ was utilized in clinical research to quantify steroids and illicit drugs with high sensitivity and reproducibility, demonstrating its effectiveness under challenging conditions .

Data Table: Comparison of this compound Models

| Model | Sensitivity | Applications | Key Features |

|---|---|---|---|

| This compound Quantis™ | High | Pharmaceutical analysis | Fast scan speed, extended dynamic range |

| This compound Altis™ | Ultra-high | Clinical research & toxicology | Robust design, multi-channel capabilities |

| This compound 8000 | Moderate | Environmental testing | Lower detection limits, easy-to-use workflows |

化学反应分析

TSQ as a Fluorescent Sensor for Zinc

This compound is known for its efficiency as a fluorescent stain for zinc(II) . It forms a 2:1 (ligand-metal) complex with zinc and emits blue light upon excitation at 365 nanometers .

- This compound can image zinc in cells, with approximately 8% of cellular Zn2+ imaged by this compound .

- In cells incubated with this compound, punctate staining concentrates around the nucleus, characterized by an emission maximum near 470 nm .

- The addition of cell-permeable Zn-pyrithione results in increased, diffuse fluorescence, shifting the emission peak to 490 nm, which indicates the formation of Zn(this compound)2 .

- TPEN, a cell permeant Zn2+ chelator, largely quenches this compound fluorescence, returning the residual fluorescence to the 470 nm emission maximum .

- Zn-carbonic anhydrase can form a ternary adduct with this compound, characterized by a fluorescence emission maximum of 470 nm and a dissociation constant of 1.55 × 10-7 M .

Reactions of this compound with Zinc and Proteins

This compound's fluorescence properties change depending on its interaction with zinc ions and proteins .

| Reaction | Fluorescence Emission Maximum |

|---|---|

| This compound in cells | ~470 nm |

| Formation of Zn(this compound)2 | 490 nm |

| This compound-Zn-protein complex | 470 nm |

Considerations for this compound Use

When using this compound, it's important to consider its toxicity and the potential for it to form complexes with proteins, which can affect its fluorescence properties .

- This compound toxicity should be assessed, as high concentrations can compromise cell viability .

- The formation of this compound-Zn-protein complexes can lead to a blue-shift in fluorescence emission .

- Cellular autofluorescence and the presence of other zinc-binding ligands can interfere with this compound signals .

Triple Quadrupole Mass Spectrometry

Triple quadrupole (this compound) mass spectrometry is an unrelated analytical technique that should not be confused with the chemical compound this compound. This compound in mass spectrometry is a combination of two powerful analytical techniques: GC, which acts as a separation technique, and MS, which acts as a detection technique . A triple-quadrupole GC/MS/MS system provides the extra selectivity required for trace analysis of compounds in complex matrices .

属性

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRNYOZJJMFDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Record name | 6-methoxy-(8-p-toluenesulfonamido)quinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/TSQ | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148996 | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109628-27-5 | |

| Record name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。